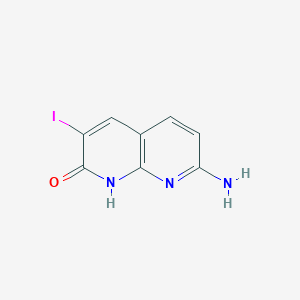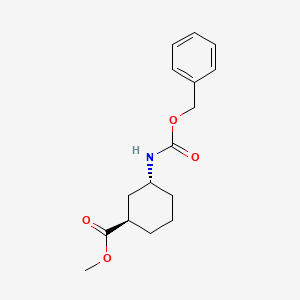
3-Bromo-2,8-dichloro-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2,8-dichloro-4-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H6BrCl2N. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,8-dichloro-4-methylquinoline typically involves the bromination and chlorination of 4-methylquinoline. The process begins with the selective bromination at the 3-position, followed by chlorination at the 2 and 8 positions. The reaction conditions often require the use of bromine and chlorine reagents in the presence of catalysts and solvents to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
化学反応の分析
Types of Reactions
3-Bromo-2,8-dichloro-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
科学的研究の応用
3-Bromo-2,8-dichloro-4-methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Bromo-2,8-dichloro-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s halogen atoms and aromatic structure allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
- 3-Bromo-4-chloro-2-methylquinoline
- 7-Bromo-2-chloro-4-methylquinoline
- 4-Bromo-6-chloro-2-methylquinoline
- 6-Bromo-4-chloro-2-methylquinoline
- 8-Bromo-4-chloro-2-methylquinoline
Uniqueness
3-Bromo-2,8-dichloro-4-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine and chlorine atoms at the 2, 3, and 8 positions enhances its reactivity and potential for diverse applications compared to other similar compounds .
特性
分子式 |
C10H6BrCl2N |
|---|---|
分子量 |
290.97 g/mol |
IUPAC名 |
3-bromo-2,8-dichloro-4-methylquinoline |
InChI |
InChI=1S/C10H6BrCl2N/c1-5-6-3-2-4-7(12)9(6)14-10(13)8(5)11/h2-4H,1H3 |
InChIキー |
GNVHKFWYMVTQDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=C(C2=NC(=C1Br)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




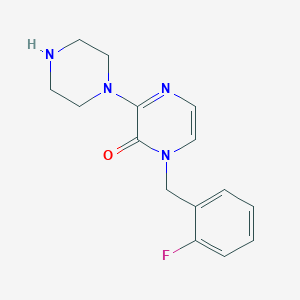
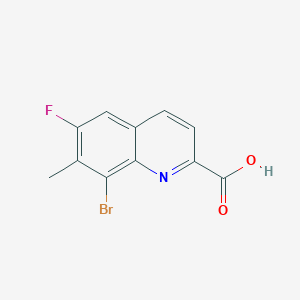
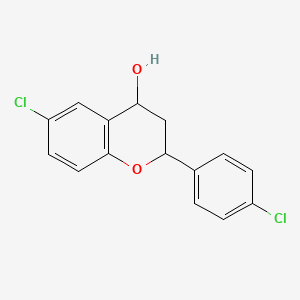
![3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene](/img/structure/B11838754.png)
![N-[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-yl]-3-methylbutanamide](/img/structure/B11838776.png)

